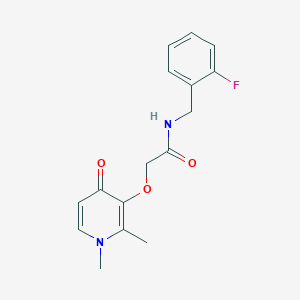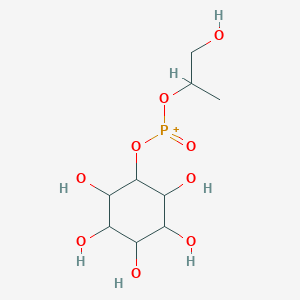
1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate is a complex organic compound characterized by its unique structure, which includes a hydroxypropan-2-yl group and a pentahydroxycyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate typically involves multi-step organic reactions. One common method includes the phosphorylation of a hydroxypropan-2-yl precursor with a pentahydroxycyclohexyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing biochemical reactions. Its hydroxy groups enable it to form hydrogen bonds with target molecules, affecting their structure and function.
類似化合物との比較
Similar Compounds
- 7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol
- 2,3,4,5,6-Pentahydroxycyclohexyl hexopyranoside
Uniqueness
1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C9H18O9P+ |
|---|---|
分子量 |
301.21 g/mol |
IUPAC名 |
1-hydroxypropan-2-yloxy-oxo-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphanium |
InChI |
InChI=1S/C9H18O9P/c1-3(2-10)17-19(16)18-9-7(14)5(12)4(11)6(13)8(9)15/h3-15H,2H2,1H3/q+1 |
InChIキー |
WUNYIERKXMGNEQ-UHFFFAOYSA-N |
正規SMILES |
CC(CO)O[P+](=O)OC1C(C(C(C(C1O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-{[2-(4-hydroxy-3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13357094.png)
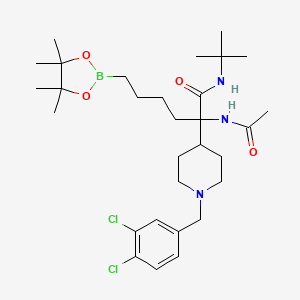
![6-(3-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357105.png)
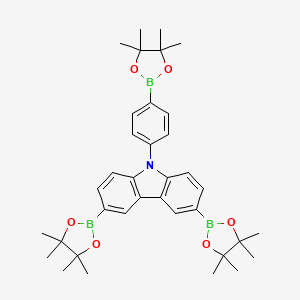
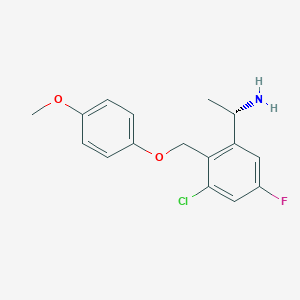
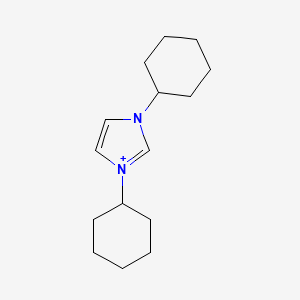
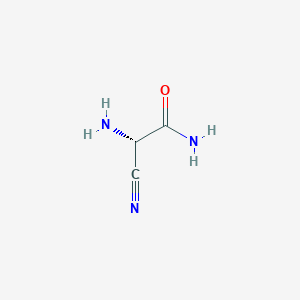
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-isopropyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B13357146.png)
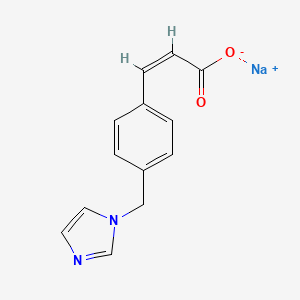
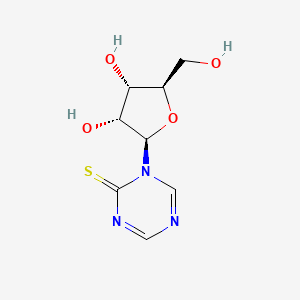
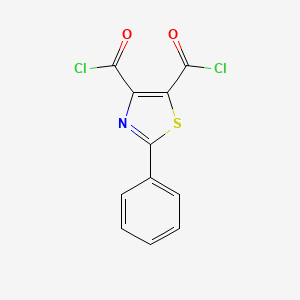
![3-{6-[(2-Methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357166.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357173.png)
